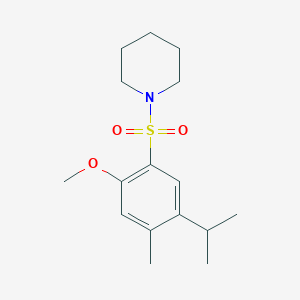

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine” is a chemical compound with the molecular formula C16H25NO3S . Its average mass is 311.440 Da and its monoisotopic mass is 311.155518 Da .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine” consists of 16 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine derivatives have been investigated for their potential as ligands for the histamine H3 receptor, which is a target for treating disorders like narcolepsy, obesity, and schizophrenia. For example, derivatives of piperidine, including those with sulfonyl moieties, have shown good to excellent affinities towards the histamine H3 receptor, indicating their potential utility in designing novel therapeutic agents (Amon et al., 2007). These compounds can act as powerful tools for identifying and understanding the binding site on the histamine H3 receptor, which is crucial for developing drugs with higher efficacy and lower side effects.

Synthetic Methods and Material Science

In the domain of synthetic chemistry and material science, 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine and its analogs have been utilized in the synthesis of complex molecules and materials. For instance, the incorporation of a spiro-piperidine unit in synthetic bacteriochlorins demonstrates a novel approach to tailoring the spectral properties of these compounds for potential applications in photodynamic therapy and solar energy conversion (Reddy et al., 2013). This structural modification enhances the stability and functionality of bacteriochlorins, making them suitable for various biomedical and technological applications.

Biological Activity

The biological activity of compounds related to 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine has been a subject of interest in the development of new pharmacological agents. For example, derivatives of piperidine sulfonamides have been synthesized and evaluated for their activity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase (Khalid et al., 2013). These studies contribute to the understanding of how structural modifications can influence the bioactivity of sulfonamide derivatives, which is valuable for the design of enzyme inhibitors with potential therapeutic applications.

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives have a wide range of biological activities and can interact with various targets .

Mode of Action

It’s worth noting that piperidine derivatives are often involved in reactions such as the suzuki–miyaura (sm) cross-coupling . This reaction involves the formation of carbon-carbon bonds, which is a crucial process in organic synthesis .

Biochemical Pathways

It’s known that piperidine derivatives can participate in various biochemical reactions, including the suzuki–miyaura coupling .

Result of Action

The compound’s involvement in the suzuki–miyaura coupling suggests it plays a role in the formation of carbon-carbon bonds, which are fundamental to organic synthesis .

Propiedades

IUPAC Name |

1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c1-12(2)14-11-16(15(20-4)10-13(14)3)21(18,19)17-8-6-5-7-9-17/h10-12H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZXAIVVTFXKBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCCCC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride](/img/structure/B2412105.png)

![2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride](/img/structure/B2412106.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylthio)benzamide](/img/structure/B2412107.png)

![(4-Amino-3-{[(4-chlorophenyl)sulfonyl]methyl}phenyl)(1-pyrrolidinyl)methanone](/img/structure/B2412112.png)